[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively. AM2201 6-hydroxyindole metabolite is an expected metabolite of AM2201 generated during phase I metabolism by cytochrome P450, suggesting that it would be detectable in blood and urine. The biological properties of this compound are not known. This product is intended for forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1427521-35-4
VCID:
VC0128882
InChI:
InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(20-12-11-18(27)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16,27H,1,4-5,13-14H2
SMILES:
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)O)CCCCCF
Molecular Formula:
C24H22FNO2
Molecular Weight:
375.4 g/mol
[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
CAS No.: 1427521-35-4
Cat. No.: VC0128882
Molecular Formula: C24H22FNO2
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively. AM2201 6-hydroxyindole metabolite is an expected metabolite of AM2201 generated during phase I metabolism by cytochrome P450, suggesting that it would be detectable in blood and urine. The biological properties of this compound are not known. This product is intended for forensic applications. |
|---|---|
| CAS No. | 1427521-35-4 |
| Molecular Formula | C24H22FNO2 |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | [1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(20-12-11-18(27)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16,27H,1,4-5,13-14H2 |
| Standard InChI Key | JNNACCUUTICHKV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)O)CCCCCF |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)O)CCCCCF |
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